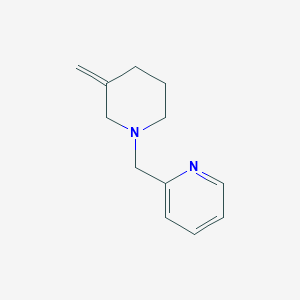

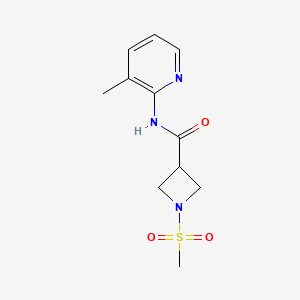

![molecular formula C26H26N4O5 B2522169 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea CAS No. 1024251-57-7](/img/structure/B2522169.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea” is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

The synthesis of this compound involves a mixture of alcohol 4a and dihydroisoquinoline 2 (method A) or 6,7-dimethoxy-1,2,3,4-tetra-hydroisoquinoline (method B) in o-xylene . The mixture was boiled for 6 hours, the solvent was distilled in vacuum, the residue was dissolved with heating in methanol (10 ml) and the obtained solution was maintained .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including urea, phenyl, and isoquinoline . The presence of these functional groups contributes to the compound’s unique chemical properties and biological activity.Chemical Reactions Analysis

The compound has preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .科学的研究の応用

Synthesis and Stereochemical Studies

The synthesis and stereochemical studies of related compounds, specifically 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives, have been explored in depth. These studies include the preparation of various substituted derivatives and determining their relative configurations and predominant conformations using NMR spectroscopy, quantum chemical calculations, and X-ray diffraction (Heydenreich et al., 2003).

Synthesis and Conformational Analysis

Further research into the synthesis and conformational analysis of stereoisomeric 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines has been conducted. This involves the preparation of diastereomers and the determination of their relative configurations and predominant conformations, contributing to a deeper understanding of the structural aspects of such compounds (Sohár et al., 1992).

Local Anesthetic Activity and Acute Toxicity Evaluation

Isoquinoline alkaloids, which share structural similarities with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea, have been evaluated for their local anesthetic activity and acute toxicity. These studies involve synthesis, in vivo and in silico evaluations, highlighting their potential as therapeutic agents due to their pronounced local anesthetic activity and acceptable safety profiles (Azamatov et al., 2023).

Blockade of Orexin Receptors

Research on compounds like almorexant, which shares structural features with the subject compound, shows the significance of orexin receptor antagonism in sleep modulation. These studies provide insights into the roles of specific receptors in the sleep-wake cycle and the potential therapeutic implications for sleep disorders (Dugovic et al., 2009).

PDGF Receptor Phosphorylation Inhibition

Research into 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, which are structurally related to the compound of interest, has revealed their potential as therapeutic agents for the treatment of restenosis. These compounds inhibit the phosphorylation of platelet-derived growth factor receptors (PDGFR), a crucial process in various pathological conditions (Matsuno et al., 2002).

作用機序

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis .

Mode of Action

The compound interacts with the sigma-2 receptor, showing a high selectivity ratio over the sigma-1 receptor . This interaction leads to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor is involved in several biochemical pathways. It plays a role in intracellular calcium regulation, which is crucial for various cellular functions, including signal transduction, muscle contraction, and cell death . Additionally, it is involved in cholesterol homeostasis, which is essential for maintaining cell membrane integrity and modulating cell signaling .

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration occurring within 10 minutes of dosing . It also demonstrates adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.

Result of Action

The interaction of the compound with the sigma-2 receptor can relieve mechanical hyperalgesia in a mouse model of chronic pain . This suggests that the compound may have potential therapeutic applications in the treatment of neuropathic pain .

将来の方向性

The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics and that this compound is a suitable lead candidate for further evaluation .

特性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5/c1-16-4-9-20(30(32)33)14-22(16)29-26(31)28-19-7-5-17(6-8-19)12-23-21-15-25(35-3)24(34-2)13-18(21)10-11-27-23/h4-9,13-15H,10-12H2,1-3H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWXUOSESKPARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

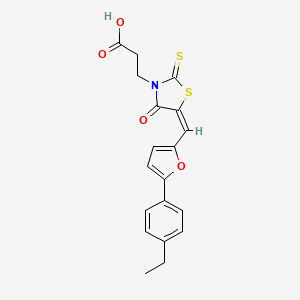

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

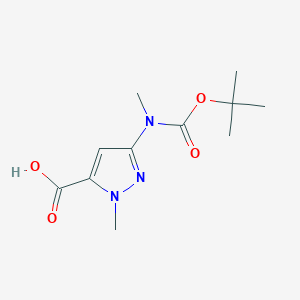

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)

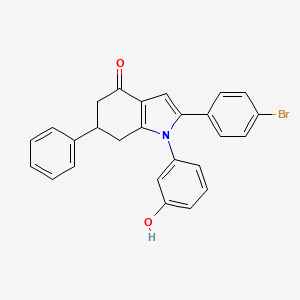

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)